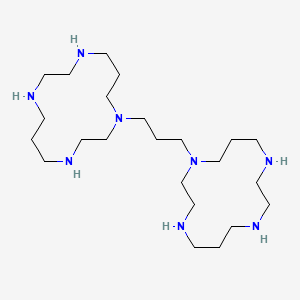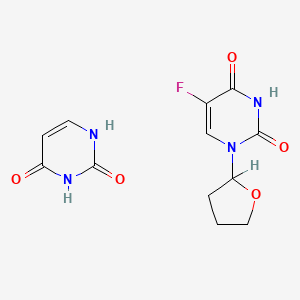
Tegafur-Uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tegafur-Uracil ist eine Antitumorverbindung, die Tegafur (1-(2-Tetrahydrofuryl)-5-Fluorouracil) und Uracil in einem molaren Verhältnis von 1:4 kombiniert . Es wurde von Taiho Pharmaceutical Co Ltd als Antikrebstherapie entwickelt . Diese Kombination wird hauptsächlich zur Behandlung verschiedener Krebsarten, einschließlich Darmkrebs, eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tegafur wird aus 5-Fluorouracil (5-FU) durch eine Reihe von chemischen Reaktionen synthetisiert. Der Prozess beinhaltet die Umwandlung von 5-FU in sein Tetrahydrofuryl-Derivat . Uracil ist eine natürlich vorkommende Pyrimidinbase, die durch verschiedene Methoden, einschließlich der Biginelli-Reaktion, synthetisiert werden kann .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tegafur-Uracil beinhaltet die Kombination von Tegafur und Uracil in einem bestimmten molaren Verhältnis. Der Prozess stellt die Stabilität und Bioverfügbarkeit der Verbindung sicher . Die Produktionsmethoden sind so konzipiert, dass im Endprodukt eine hohe Reinheit und Konsistenz erhalten bleibt.
Analyse Chemischer Reaktionen
Reaktionstypen
Tegafur-Uracil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Tegafur kann zu 5-FU oxidiert werden, dem aktiven Antikrebsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tegafur verändern und seine Aktivität beeinflussen.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Tegafurmolekül auftreten und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufig verwendete Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.
Lösungsmittel: Organische Lösungsmittel wie Methanol, Ethanol und Dichlormethan werden häufig in diesen Reaktionen verwendet.
Hauptprodukte
Das Hauptprodukt, das durch Oxidation von Tegafur gebildet wird, ist 5-FU, das aktive Antikrebsmittel . Andere Derivate können durch Substitutionsreaktionen gebildet werden, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
Tegafur-Uracil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Tegafur ist ein Prodrug, das in der Leber durch die Wirkung von Cytochrom-P450-Enzymen zu 5-FU umgewandelt wird . 5-FU hemmt die Thymidylatsynthase, ein Enzym, das an der DNA-Synthese beteiligt ist, was zu einer verringerten Thymidinsynthese und einer gestörten DNA-Replikation führt . Uracil erhöht die Bioverfügbarkeit von 5-FU, indem es dessen Abbau durch Dihydropyrimidin-Dehydrogenase hemmt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Capecitabin: Ein weiteres Prodrug von 5-FU, das zur Behandlung von Darmkrebs und Brustkrebs eingesetzt wird.
Fluorouracil: Die aktive Form von Tegafur, die direkt in der Krebsbehandlung eingesetzt wird.
Einzigartigkeit
Tegafur-Uracil ist in seiner Kombination aus Tegafur und Uracil einzigartig, was die Bioverfügbarkeit und Wirksamkeit von 5-FU erhöht und gleichzeitig seine Toxizität reduziert . Diese Kombination ermöglicht die orale Verabreichung und eine verbesserte Patientencompliance im Vergleich zu intravenösem 5-FU .
Eigenschaften
| The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate). | |
CAS-Nummer |
74578-38-4 |
Molekularformel |
C12H13FN4O5 |
Molekulargewicht |
312.25 g/mol |
IUPAC-Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |
InChI-Schlüssel |
DHMYGZIEILLVNR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
Kanonische SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
| 74578-38-4 | |
Synonyme |
ORZEL drug UFT(R) drug UFTR drug |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


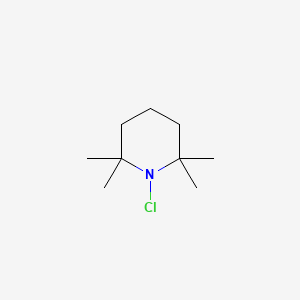
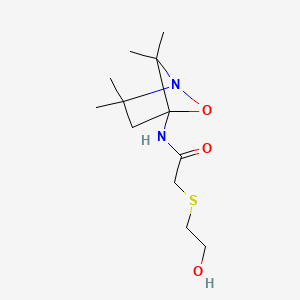

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)
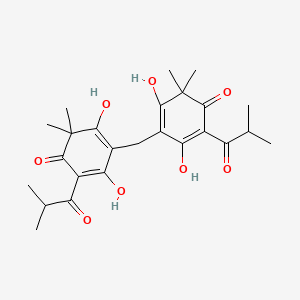
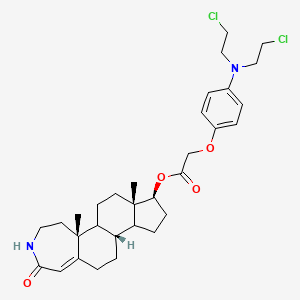
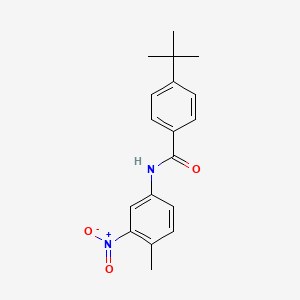

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)
